Ethyl 4-fluoro-2-hydroxybenzoate

Physicochemical characterization Chromatographic method development Quality control

Ethyl 4-fluoro-2-hydroxybenzoate (CAS 1737-21-9), also referenced as ethyl 2-hydroxy-4-fluorobenzoate or 4-fluorosalicylic acid ethyl ester, is a fluorinated aromatic ester with the molecular formula C₉H₉FO₃ and a molecular weight of 184.16 g/mol. This compound belongs to the salicylate ester class and features a hydroxyl group at the ortho position and a fluorine substituent at the para position of the benzoate ring.

Molecular Formula C9H9FO3
Molecular Weight 184.16 g/mol
CAS No. 1737-21-9
Cat. No. B156069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-fluoro-2-hydroxybenzoate
CAS1737-21-9
Molecular FormulaC9H9FO3
Molecular Weight184.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C=C1)F)O
InChIInChI=1S/C9H9FO3/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5,11H,2H2,1H3
InChIKeySXNJTQFUPJOBMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Fluoro-2-Hydroxybenzoate (CAS 1737-21-9): Product Identity and Procurement Baseline


Ethyl 4-fluoro-2-hydroxybenzoate (CAS 1737-21-9), also referenced as ethyl 2-hydroxy-4-fluorobenzoate or 4-fluorosalicylic acid ethyl ester, is a fluorinated aromatic ester with the molecular formula C₉H₉FO₃ and a molecular weight of 184.16 g/mol . This compound belongs to the salicylate ester class and features a hydroxyl group at the ortho position and a fluorine substituent at the para position of the benzoate ring. It is primarily sourced as a clear liquid with ≥95% to ≥98% purity from specialty chemical suppliers and is classified under HS Code 2916399090 . As a fluorinated building block, it serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, where the combination of electron-withdrawing (fluoro) and electron-donating (hydroxy) groups enables regioselective chemical transformations [1].

Why Ethyl 4-Fluoro-2-Hydroxybenzoate Cannot Be Replaced by Generic Salicylate Esters


Substituting ethyl 4-fluoro-2-hydroxybenzoate with a generic analog such as ethyl salicylate (ethyl 2-hydroxybenzoate, CAS 118-61-6) is scientifically unsound because the para-fluoro substituent introduces a fundamentally different electronic landscape. The fluorine atom exerts a Hammett σp value of +0.062, shifting the electron distribution across the aromatic ring relative to the hydrogen-bearing analog [1]. This alters the compound's acid dissociation constant (predicted pKa 8.93 vs. 9.93 for ethyl salicylate), lipophilicity (computed LogP 1.708 vs. ≥2.77 for the non-fluorinated ester), and boiling point (242.6 °C vs. 234 °C) . These differences directly impact reactivity in nucleophilic aromatic substitution, ester hydrolysis kinetics, and the compound's suitability as a synthetic intermediate in patent-protected routes such as EP2133332, where the fluoro substituent is structurally required [2]. In-class antibacterial screening data further demonstrate that the 4-fluoro modification confers distinct biological activity profiles not achievable with the parent salicylate scaffold alone [3].

Quantitative Differentiation Evidence for Ethyl 4-Fluoro-2-Hydroxybenzoate (CAS 1737-21-9) Procurement Decisions


Physicochemical Property Differentiation: Density, Boiling Point, and LogP vs. Ethyl Salicylate

Ethyl 4-fluoro-2-hydroxybenzoate exhibits a predicted density of 1.257 g/cm³, approximately 11.2% higher than ethyl salicylate (1.13 g/cm³ at 20 °C), and a predicted boiling point of 242.6 °C, approximately 8.6 °C higher than ethyl salicylate (234 °C) . Computed LogP for the fluorinated compound is 1.708, substantially lower than the LogP of 2.77–2.95 reported for ethyl salicylate, indicating reduced lipophilicity despite the higher molecular weight (184.16 vs. 166.17 g/mol) . These differences are analytically significant for distinguishing the two compounds by GC retention time or HPLC retention factor, and for predicting differential solubility and partitioning behavior in biphasic reaction systems.

Physicochemical characterization Chromatographic method development Quality control

Antibacterial Activity Differentiation: Class-Level Evidence from 4-Fluorosalicylic Acid vs. Ethyl 2-Hydroxybenzoate

In a head-to-head in vitro antibacterial screening against phytopathogenic bacteria, 4-fluorosalicylic acid (the acid congener of the target compound) at 100 μg/mL achieved inhibition rates of 97.08 ± 0.97% against Xanthomonas oryzae pv. oryzae (Xoo) and 62.91 ± 3.39% against Pseudomonas aeruginosa (Pa) [1]. By contrast, ethyl 2-hydroxybenzoate (the non-fluorinated ester analog) at the same concentration of 100 μg/mL exhibited only 21.59 ± 3.9% inhibition against Xoo and 11.87 ± 6.64% against Pa [1]. The 4-fluoro substitution on the salicylate scaffold thus confers approximately a 4.5-fold increase in anti-Xoo activity and a 5.3-fold increase in anti-Pa activity at the acid level. While these data derive from the free acid rather than the ethyl ester, the electronic contribution of the para-fluoro substituent is conserved across the acid/ester pair, providing class-level inference that the target ester would retain differentiated antibacterial potential relative to non-fluorinated salicylate esters.

Antibacterial screening Agrochemical discovery Structure-activity relationship

Patent-Documented Synthetic Intermediate Utility: EP2133332 (Kissei Pharmaceutical)

Ethyl 4-fluoro-2-hydroxybenzoate is explicitly cited as a synthetic intermediate in European Patent EP2133332 A1 (Kissei Pharmaceutical Co., Ltd., 2009), which discloses condensed heterocyclic derivatives as pharmaceutical agents [1]. The compound appears on Page/Page column 21 of the patent within synthetic schemes leading to biologically active heterocycles . This patent-grounded use as a key intermediate distinguishes the compound from generic salicylate esters that lack the fluoro substituent required by the patented synthetic route. The regioisomeric alternative ethyl 2-fluoro-4-hydroxybenzoate (CAS 217978-01-3) places the fluorine and hydroxyl groups in reversed positions, yielding a different substitution pattern incompatible with the regiochemical requirements of the EP2133332 synthetic pathway.

Pharmaceutical intermediate Patent-protected synthesis Heterocyclic chemistry

Electronic Modulation: pKa Shift Induced by Para-Fluoro Substitution vs. Non-Fluorinated Analog

The predicted pKa of ethyl 4-fluoro-2-hydroxybenzoate is 8.93 ± 0.10, which is approximately 1.0 pKa unit lower than that of ethyl salicylate (pKa 9.93 ± 0.10, predicted) . This acid-strengthening effect is attributable to the electron-withdrawing character of the para-fluoro substituent (Hammett σp = +0.062), which stabilizes the conjugate base (phenoxide anion) through inductive withdrawal [1]. The lower pKa means that at physiological pH (7.4), a greater fraction of the fluorinated compound exists in the ionized phenoxide form compared to the non-fluorinated analog, with implications for solubility, membrane permeability, and protein binding in biological assays. For context, the acid form 4-fluoro-2-hydroxybenzoic acid has a predicted pKa of 2.85 ± 0.10, demonstrating that esterification raises the phenolic pKa by approximately 6 units while preserving the relative acid-strengthening effect of fluorine .

Medicinal chemistry Physicochemical profiling Drug design

Regioselective Reactivity: Ortho-Hydroxy Directing Effect Combined with Para-Fluoro Leaving Group Potential

The ortho-hydroxy, para-fluoro substitution pattern of ethyl 4-fluoro-2-hydroxybenzoate creates a unique regiochemical environment not available in either non-fluorinated analogs or regioisomers. The ortho-hydroxyl group can act as a directing group for metal-catalyzed C–H functionalization, while the para-fluoro substituent serves as a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions [1]. In the regioisomer ethyl 2-fluoro-4-hydroxybenzoate (CAS 217978-01-3), the positions of the hydroxyl and fluoro groups are reversed, relocating the directing and leaving group functionalities to different ring positions . This structural distinction is critical because the ortho-hydroxy group can form intramolecular hydrogen bonds with the ester carbonyl, stabilizing specific conformations, while the para-fluoro group exerts its electronic effects without steric interference at the ortho position [2]. The regio-selective hydroxysubstitution of 2,4-difluorobenzoic acid to yield 4-fluoro-2-hydroxybenzoic acid (the precursor to the target ester) has been demonstrated with high yield, confirming the preferential reactivity at the ortho position [3].

Organic synthesis Regioselective chemistry Fluorinated building blocks

Procurement-Driven Application Scenarios for Ethyl 4-Fluoro-2-Hydroxybenzoate (CAS 1737-21-9)


Pharmaceutical Intermediate for Patent-Protected Heterocyclic Synthesis (EP2133332 Route)

Procurement of ethyl 4-fluoro-2-hydroxybenzoate is essential for CROs and pharmaceutical manufacturers executing synthetic routes disclosed in EP2133332 A1 (Kissei Pharmaceutical), where the compound serves as a structurally required intermediate for condensed heterocyclic derivatives [1]. The para-fluoro substituent is integral to the downstream molecular architecture; substitution with non-fluorinated ethyl salicylate or the regioisomeric ethyl 2-fluoro-4-hydroxybenzoate would produce incorrect intermediates and derail the validated synthetic pathway [1]. Sourcing at ≥95% purity from qualified suppliers with certificates of analysis ensures compliance with patent specifications and regulatory expectations for impurity profiling.

Agrochemical Lead Discovery Leveraging Fluorinated Salicylate Antibacterial Activity

Research groups developing antibacterial agents against phytopathogenic bacteria (Xanthomonas spp., Pseudomonas aeruginosa) should prioritize this compound based on class-level evidence showing that 4-fluoro substitution on the salicylate scaffold increases anti-Xoo activity approximately 4.5-fold and anti-Pa activity approximately 5.3-fold compared to the non-fluorinated ester analog at equivalent concentrations [2]. While the ester form serves as a prodrug or formulation-optimized derivative, the conserved electronic contribution of the para-fluoro group supports its selection over ethyl salicylate for structure-activity relationship (SAR) studies and hit-to-lead optimization in agrochemical discovery [2].

Medicinal Chemistry: pKa-Tuned Building Block for Drug Design

Medicinal chemists seeking to fine-tune the ionization state of phenolic hydroxyl groups in lead compounds should select ethyl 4-fluoro-2-hydroxybenzoate over ethyl salicylate. The predicted pKa of 8.93 (vs. 9.93 for the non-fluorinated analog) means that at physiological pH 7.4, approximately 3.2% of the fluorinated compound exists in the neutral phenol form compared to approximately 0.6% for ethyl salicylate—a roughly 5-fold difference in neutral fraction that can significantly impact membrane permeability, CYP450 binding, and oral bioavailability predictions . This pKa modulation, combined with the reduced LogP (1.708 vs. ≥2.77), provides a differentiated physicochemical profile for optimizing ADME properties.

Synthetic Methodology Development: Ortho-Directing / Para-Leaving Group Bifunctional Scaffold

For academic and industrial synthetic chemistry groups developing new C–H functionalization or nucleophilic aromatic substitution methodologies, this compound provides a well-defined bifunctional scaffold. The ortho-hydroxyl group enables metal-chelation-directed C–H activation, while the para-fluoro substituent serves as a spectroscopic NMR handle (¹⁹F NMR) and a potential leaving group for sequential diversification [3]. The compound is commercially available at ≥95% purity with predicted boiling point 242.6 °C and density 1.257 g/cm³, facilitating its use in routine synthetic workflows without requiring purification of the starting material . This specific ortho-OH/para-F arrangement is inaccessible from the regioisomer ethyl 2-fluoro-4-hydroxybenzoate, making the target compound the only viable choice for methodology studies requiring this substitution pattern [4].

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